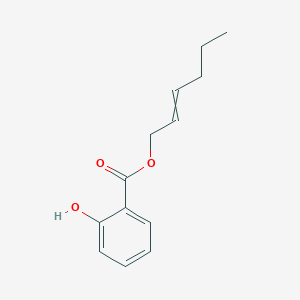
(E)-2-hexen-1-yl salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-hexen-1-yl salicylate is an organic compound that belongs to the class of esters. It is formed by the esterification of salicylic acid with (E)-2-hexen-1-ol. This compound is known for its pleasant, fruity odor and is commonly used in the fragrance industry. Its chemical structure consists of a salicylate moiety attached to a hexenyl group, which contributes to its unique olfactory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-hexen-1-yl salicylate typically involves the esterification of salicylic acid with (E)-2-hexen-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Salicylic Acid+(E)-2-hexen-1-olAcid Catalyst(E)-2-hexen-1-yl salicylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of a continuous flow reactor also minimizes the formation of by-products and reduces the overall reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-hexen-1-yl salicylate can undergo various chemical reactions, including:
Oxidation: The hexenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The salicylate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of (E)-2-hexenal or (E)-2-hexenoic acid.
Reduction: Formation of (E)-2-hexen-1-ol and salicylic alcohol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(E)-2-hexen-1-yl salicylate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic effects due to the presence of the salicylate moiety.
Industry: Widely used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Wirkmechanismus
The mechanism of action of (E)-2-hexen-1-yl salicylate is primarily attributed to its salicylate moiety. Salicylates are known to inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, this compound can reduce inflammation and pain. Additionally, the hexenyl group may contribute to its antimicrobial properties by disrupting microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Salicylate:
Ethyl Salicylate: Similar to (E)-2-hexen-1-yl salicylate but with an ethyl group.
Trolamine Salicylate: A salicylate ester used in topical analgesics.
Uniqueness
This compound is unique due to its hexenyl group, which imparts a distinct fruity odor. This makes it particularly valuable in the fragrance industry compared to other salicylate esters. Additionally, its potential antimicrobial properties and applications in medicine further distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
hex-2-enyl 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h4-9,14H,2-3,10H2,1H3 |
InChI-Schlüssel |
DLWPCXLFHSLSMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCOC(=O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


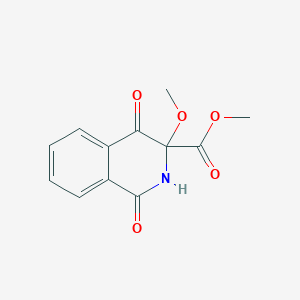
![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)
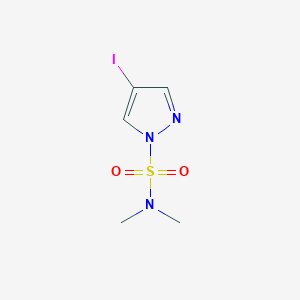
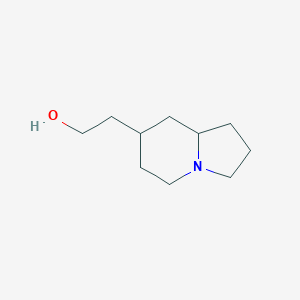





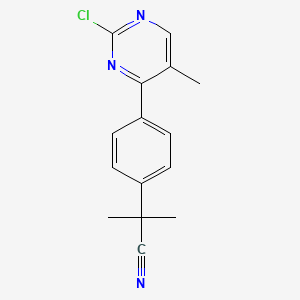
![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
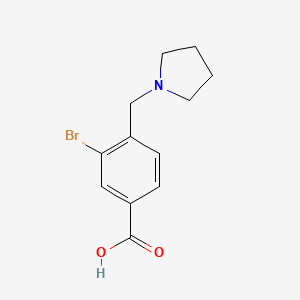
![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
![N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882919.png)
